molecular formula C14H20O2 B11885798 1,1,4,4,7-Pentamethylisochroman-6-ol

1,1,4,4,7-Pentamethylisochroman-6-ol

Cat. No.: B11885798
M. Wt: 220.31 g/mol
InChI Key: QODCKKFGADGJGB-UHFFFAOYSA-N
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Description

1,1,4,4,7-Pentamethylisochroman-6-ol is an organic compound with a unique structure that includes multiple methyl groups attached to an isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,4,7-Pentamethylisochroman-6-ol typically involves the alkylation of isochroman derivatives. One common method includes the reaction of isochroman with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,4,4,7-Pentamethylisochroman-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1,1,4,4,7-Pentamethylisochroman-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,4,4,7-Pentamethylisochroman-6-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1,1,4,4,7-Pentamethylisochroman-6-ol can be compared with other similar compounds, such as:

    Isochroman derivatives: These compounds share a similar core structure but differ in the number and position of methyl groups.

    Methylated aromatics: Compounds like 1,2,3,4-tetramethylbenzene have similar methylation patterns but different core structures.

The uniqueness of this compound lies in its specific arrangement of methyl groups and the resulting chemical properties, which can lead to distinct reactivity and applications.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1,1,4,4,7-pentamethyl-3H-isochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-9-6-11-10(7-12(9)15)13(2,3)8-16-14(11,4)5/h6-7,15H,8H2,1-5H3

InChI Key

QODCKKFGADGJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(COC2(C)C)(C)C

Origin of Product

United States

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